molecular formula C19H14N2O5 B2679842 N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921573-24-2

N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide

Cat. No. B2679842
CAS RN: 921573-24-2
M. Wt: 350.33
InChI Key: QMCBLMYSUORFGO-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives are developed by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines . These compounds have been evaluated for activity against TNF-α in vitro .


Synthesis Analysis

The synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This process involves simple work-up with high yields .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives are eco-friendly and involve simple work-up with high yields .

Scientific Research Applications

Anticancer Properties

The compound’s structural features make it a potential candidate for cancer research. Researchers have explored its effects on tumor necrosis factor-alpha (TNF-α), a key regulator of inflammation and immune responses. Specifically:

Histone Deacetylase (HDAC) Modulation

Another avenue of interest lies in the compound’s role as a selective degrader of histone deacetylase-3 (HDAC3). HDACs play crucial roles in gene expression regulation, and targeting them has therapeutic implications:

Eco-Friendly Synthesis

The compound’s green and eco-friendly synthesis process is noteworthy:

Pharmacological Properties

Beyond the specific applications mentioned above, consider the following general pharmacological properties:

Mechanism of Action

properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-2-25-13-8-3-5-10-9-14(26-16(10)13)18(23)20-12-7-4-6-11-15(12)19(24)21-17(11)22/h3-9H,2H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCBLMYSUORFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide

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